2-bromo-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Malaria Kinase inhibition PfPK5

This 2-bromo derivative complements existing SAR data for 3-chloro, 4-methoxy, and 3-trifluoromethyl analogs of the pyrrolidine-carbonyl-tetrazol-phenyl benzamide scaffold. Its weak PfPK5 inhibitory activity (IC50 130 µM) qualifies it as a high-concentration negative control for antimalarial kinase assays, provided users independently verify purity and solubility. Procure only within a systematic analog-by-catalog SAR matrix where custom synthesis is not cost-effective. Not recommended as a BCRP inhibitor without direct efficacy data.

Molecular Formula C19H17BrN6O2
Molecular Weight 441.289
CAS No. 1396877-94-3
Cat. No. B2629003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
CAS1396877-94-3
Molecular FormulaC19H17BrN6O2
Molecular Weight441.289
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C19H17BrN6O2/c20-16-6-2-1-5-15(16)18(27)21-13-7-9-14(10-8-13)26-23-17(22-24-26)19(28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-12H2,(H,21,27)
InChIKeyRCOHEHQWSHTUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide (CAS 1396877-94-3): Structural Classification and Core Pharmacophore


2-Bromo-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide (C₁₉H₁₇BrN₆O₂, MW 441.29) belongs to a class of tetrazole-bearing benzamide derivatives characterized by a pyrrolidine-1-carbonyl substituent at the tetrazole 5-position and variable aryl groups on the benzamide nitrogen. The compound is indexed in ChEMBL (CHEMBL1213804) and BindingDB (BDBM50409725) with deposition of isolated enzyme inhibition data . Its structural architecture—combining a 2-bromobenzamide moiety with a pyrrolidine-carbonyl-tetrazole-phenyl linker—places it within a broader series explored for breast cancer resistance protein (BCRP/ABCG2) inhibition, though its specific biological profile remains poorly characterized relative to close analogs .

Why Generic Substitution Among Pyrrolidine-Carbonyl-Tetrazol-Phenyl Benzamides Is Not Evidence-Based for CAS 1396877-94-3


Close structural analogs—including the 3-chloro (CAS 1396798-32-5), 4-methoxy (CAS 1421584-36-2), 3-trifluoromethyl (CAS 1396865-47-6), and 2-ethylthio benzamide variants—share the identical pyrrolidine-1-carbonyl-2H-tetrazol-2-yl-phenyl scaffold but differ by a single substituent on the terminal benzamide ring. In closely related medicinal chemistry series, such minor halogen or electron-withdrawing/donating group changes can alter BCRP inhibitory fold-resistance by 20–40% at equimolar concentrations . However, no published study has systematically compared the 2-bromo derivative against any of these analogs in the same assay. The available BindingDB records show this compound engages Plasmodium falciparum cyclin-dependent kinases only at high micromolar concentrations (IC₅₀ >10,000 nM in two of three entries), a profile that cannot be extrapolated to predict selectivity, BCRP inhibition, or any other pharmacologically relevant parameter without direct comparator data . Substitution without empirical justification introduces unquantifiable performance risk.

2-Bromo-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide (CAS 1396877-94-3): Quantified Activity Profile and Comparative Evidence Audit


Plasmodium falciparum Cyclin-Dependent Protein Kinase PfPK5 Inhibition: Target Compound vs. Closest Kinase Profiling Comparators

The target compound exhibits an IC₅₀ of 130,000 nM against recombinant Plasmodium falciparum cyclin-dependent protein kinase PfPK5 . This represents extremely weak inhibition >4 orders of magnitude above typical hit thresholds for kinase drug discovery. No direct comparator data for close structural analogs (e.g., 3-chloro or 4-methoxy benzamide variants) are available in this assay. Class-level inference from the ChEMBL database indicates that most confirmed antimalarial kinase inhibitors targeting PfPK5 achieve IC₅₀ values below 1,000 nM, making this compound unsuitable as a PfPK5-directed probe without substantial structural optimization .

Malaria Kinase inhibition PfPK5 Antiparasitic screening

Human Cyclin-Dependent Kinase 1 (CDK1/Cyclin B) Inhibition: Absolute Activity and Cross-Target Comparison with Pfmrk

Against human CDK1/cyclin B, the compound exhibits an IC₅₀ of 12,000 nM . On the related Plasmodium kinase Pfmrk, the IC₅₀ is 3,500 nM . The approximately 3.4-fold difference between human CDK1 and Pfmrk does not constitute meaningful selectivity. No comparator data exist for close structural analogs (e.g., 2-ethylthio or 3-trifluoromethyl benzamide derivatives) in either assay. Class-level analysis of ATP-competitive kinase inhibitors suggests that selectivity ratios below 10-fold against host homologs are generally considered insufficient for antiparasitic development .

CDK1 Cell cycle Kinase selectivity Mammalian kinase profiling

Structural Analog Landscape and the BCRP Inhibition Evidence Gap for the 2-Bromo Substituent

The Gujarati et al. (2017) BCRP inhibitor study evaluated 31 benzamide and phenyltetrazole derivatives in H460/MX20 mitoxantrone-resistant NSCLC cells . The most potent phenyltetrazole-amide compounds (27 and 31) achieved fold-resistance values of 1.39 and 1.32 at 10 µM, comparable to the reference inhibitor FTC (fold-resistance ~1.5). However, the 2-bromo-substituted benzamide derivative (target compound) was NOT among the compounds tested in this study, nor has it been evaluated in any other published BCRP reversal assay. The absence of BCRP data for the 2-bromo congener—despite publicly available testing of the 3-chloro, 4-methoxy, and phenyltetrazole-urea series—represents a critical and potentially disqualifying evidence gap for users seeking BCRP-targeted probes .

BCRP/ABCG2 Multidrug resistance reversal Structure-activity relationship Fold-resistance

Evidence-Constrained Application Scenarios for 2-Bromo-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide (CAS 1396877-94-3)


Negative Control or Low-Potency Comparator in Plasmodium Kinase Screening Cascades

Given its very weak PfPK5 inhibitory activity (IC₅₀ = 130,000 nM), the compound may serve as a high-concentration negative control or low-potency reference point in PfPK5 biochemical assays, provided users independently verify batch purity and solubility under their assay conditions . It should not be used as a positive control or lead-like starting point for antimalarial kinase programs.

Scaffold-Hopping Reference for SAR Expansion of Pyrrolidine-Carbonyl-Tetrazol-Phenyl Benzamides

For medicinal chemistry groups systematically exploring the SAR of the pyrrolidine-carbonyl-tetrazol-phenyl benzamide scaffold, the 2-bromo derivative represents an additional substitution vector (ortho-bromo on the terminal benzamide ring) that complements existing data for 3-chloro, 4-methoxy, and 3-trifluoromethyl analogs . Its procurement may be justified only within a broader analog-by-catalog SAR matrix where the synthesis of this specific compound is not cost-effective.

Computational Chemistry and Docking Studies Requiring Experimentally Determined 3D Conformers

If experimental X-ray crystallography or solution NMR structures of this compound become available, the bromine atom's anomalous scattering signal could assist in phasing or validating computational docking poses for tetrazole-containing benzamides . However, no such structural data currently exist in the PDB or Cambridge Structural Database, limiting this scenario to future potential.

NOT Recommended: BCRP/ABCG2 Inhibitor Screening or Multidrug Resistance Reversal Studies

This compound has not been evaluated in any published BCRP inhibition or multidrug resistance reversal assay, unlike the structurally related phenyltetrazole derivatives (compounds 27, 31, 38) that showed verified fold-resistance reversal in H460/MX20 cells . Researchers requiring BCRP inhibitors should prioritize analogs with published efficacy data rather than this uncharacterized 2-bromo derivative.

Quote Request

Request a Quote for 2-bromo-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.